REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1>O.[OH-].[Na+].[Ni]>[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C=CC(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred in an ice-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
thereof is maintained at below 20° C
|
Type
|
CUSTOM
|
Details
|
to rise slowly to 30° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Thereafter the reaction mixture was filtered with the filtrate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
|
Type
|
WASH
|
Details
|
was washed with water until neutral,
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue, on recrystallization from petroleum ether (boiling point--40°-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |